

Technical Guide: Physicochemical Properties of 4-Amino-2,6-difluorophenol Hydrochloride

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Compound of Interest

Compound Name: 4-Amino-2,6-difluorophenol
Hydrochloride

Cat. No.: B112312

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of **4-Amino-2,6-difluorophenol Hydrochloride** (CAS No. 220353-22-0). Due to the limited availability of experimentally determined data for the hydrochloride salt, this document also includes data for the corresponding free base, 4-Amino-2,6-difluorophenol (CAS No. 126058-97-7), and computational predictions to offer a broader understanding for research and development applications.

Chemical Identity and Structure

4-Amino-2,6-difluorophenol Hydrochloride is a halogenated aromatic amine salt. The presence of two electron-withdrawing fluorine atoms, an electron-donating amino group, and a phenolic hydroxyl group makes it a versatile building block in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical compounds.

Identifier	4-Amino-2,6-difluorophenol Hydrochloride	4-Amino-2,6-difluorophenol (Free Base)
CAS Number	220353-22-0[1][2]	126058-97-7
Molecular Formula	C ₆ H ₆ ClF ₂ NO[1][2]	C ₆ H ₅ F ₂ NO
Molecular Weight	181.57 g/mol [1]	145.11 g/mol
Synonyms	2,6-Difluoro-4-aminophenol hydrochloride[1]	-
SMILES	OC1=C(F)C=C(N)C=C1F. [H]Cl[1]	Nc1cc(F)c(O)c(F)c1
Purity	≥95% - 96%[1][2]	Typically >98%

Physicochemical Properties

Quantitative data for **4-Amino-2,6-difluorophenol Hydrochloride** is sparse in publicly available literature. The following tables summarize the available experimental and predicted data for the hydrochloride salt and its corresponding free base.

Table 2.1: Physical and Chemical Properties

Property	4-Amino-2,6-difluorophenol Hydrochloride	4-Amino-2,6-difluorophenol (Free Base)	Data Type
Melting Point	Data not available	0 °C (Note: This value from a commercial source appears unusually low and may be inaccurate)	Experimental
Boiling Point	Data not available	237.0 ± 40.0 °C at 760 mmHg	Experimental
Density	Data not available	1.5 ± 0.1 g/cm³	Experimental
pKa	Data not available	7.72 ± 0.23	Predicted
LogP	1.6744[1]	Data not available	Computational
Topological Polar Surface Area (TPSA)	46.25 Å²[1]	46.25 Å²	Computational
Storage Conditions	Room temperature, keep dry and cool[1]	Sealed in dry, Room Temperature	-

Table 2.2: Spectral Data Summary

While specific spectra for the hydrochloride salt are not readily available, ¹H NMR data for the free base has been published.

Spectral Data	4-Amino-2,6-difluorophenol Hydrochloride	4-Amino-2,6-difluorophenol (Free Base)
¹ H NMR	Data not available, though mentioned as available from some suppliers.[3]	¹ H NMR (400 MHz, DMSO-d ₆): δ 8.68 (br s, 1H), 6.19 (d, J = 10.8 Hz, 2H), 5.01 (s, 2H).[4]
¹³ C NMR	Data not available, though mentioned as available from some suppliers.[3]	Data not available
Infrared (IR)	Data not available, though mentioned as available from some suppliers.[3]	Data not available
Mass Spectrometry (MS)	Data not available, though mentioned as available from some suppliers.[3]	Data not available

Experimental Protocols

Detailed experimental protocols for determining the key physicochemical properties of amine hydrochloride salts are provided below as a guide for researchers.

Melting Point Determination (Capillary Method)

A precise melting point is a critical indicator of purity.

- Sample Preparation: A small amount of the dry **4-Amino-2,6-difluorophenol Hydrochloride** powder is packed into a glass capillary tube to a height of 2-3 mm.
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or Thiele tube) is used.
- Procedure:
 - The apparatus is heated rapidly to approximately 15-20 °C below the expected melting point.

- The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
- The temperature at which the first droplet of liquid appears is recorded as the start of the melting range.
- The temperature at which the last solid crystal melts is recorded as the end of the melting range.
- For a pure compound, the melting range is typically narrow (0.5-1.0 °C).

Aqueous Solubility Determination

The solubility of the hydrochloride salt is a key parameter for formulation and drug delivery.

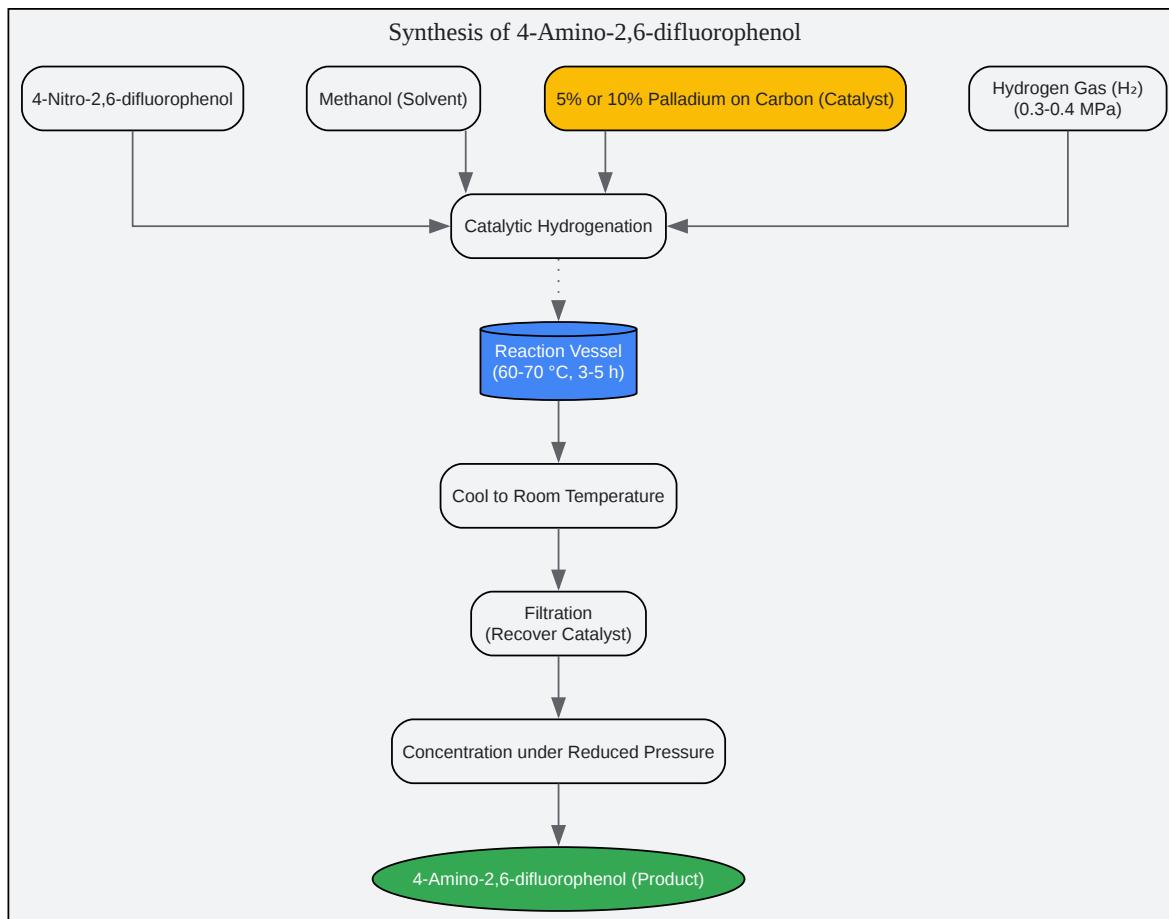
- Equilibrium Solubility Method:
 - An excess amount of **4-Amino-2,6-difluorophenol Hydrochloride** is added to a known volume of deionized water in a sealed vial.
 - The suspension is agitated (e.g., using a shaker or rotator) at a constant temperature (e.g., 25 °C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
 - The suspension is then filtered (e.g., using a 0.45 µm syringe filter) to remove undissolved solid.
 - The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
- pH-Solubility Profile:
 - The equilibrium solubility is determined as described above in a series of aqueous buffers across a relevant pH range (e.g., pH 1 to 8).
 - The resulting data is plotted as solubility versus pH to generate a pH-solubility profile, which is crucial for understanding the compound's behavior in different physiological environments.

Spectroscopic Analysis

- Nuclear Magnetic Resonance (NMR) Spectroscopy:
 - ^1H and ^{13}C NMR: A sample of the compound is dissolved in a suitable deuterated solvent (e.g., D_2O , DMSO-d_6). The choice of solvent is critical to avoid exchange of labile protons (e.g., $-\text{OH}$, $-\text{NH}_3^+$). Spectra are recorded on an NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts (δ) are reported in parts per million (ppm) relative to a standard (e.g., TMS).
- Infrared (IR) Spectroscopy:
 - A small amount of the solid sample is analyzed using an FT-IR spectrometer, typically employing an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm^{-1}) to identify characteristic functional group vibrations.
- Mass Spectrometry (MS):
 - The molecular weight and fragmentation pattern are determined by dissolving a sample in a suitable solvent and analyzing it via an appropriate mass spectrometry technique, such as Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).

Synthesis and Workflow

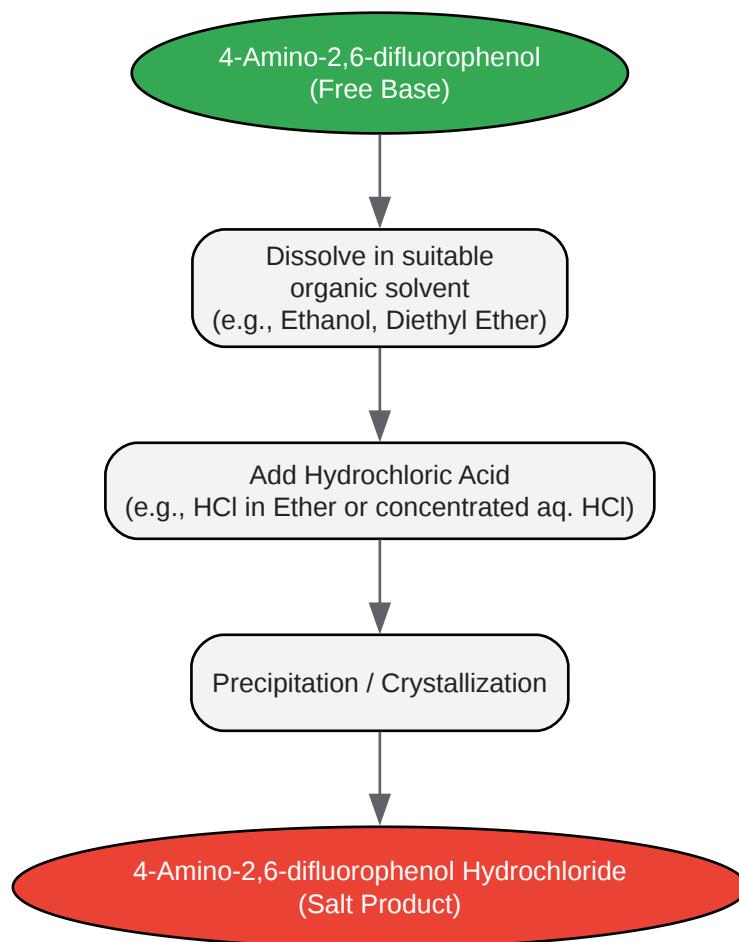
No direct synthesis for **4-Amino-2,6-difluorophenol Hydrochloride** has been detailed in the searched literature. It is typically formed by treating the free base, 4-Amino-2,6-difluorophenol, with hydrochloric acid. The synthesis of the free base is well-documented.



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Fig. 1: Experimental workflow for the synthesis of 4-Amino-2,6-difluorophenol.

The hydrochloride salt is then readily prepared from the free base.



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Fig. 2: Logical workflow for the formation of the hydrochloride salt.

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